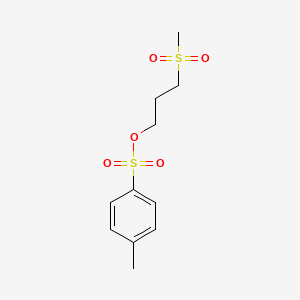

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

Description

The exact mass of the compound 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUFUWARAAYMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627917 | |

| Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263400-88-0 | |

| Record name | 1-Propanol, 3-(methylsulfonyl)-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263400-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263400880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate CAS number

An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, a bifunctional reagent increasingly utilized in advanced organic synthesis and drug discovery. We will move beyond simple data recitation to explore the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. The focus is on the causality behind its reactivity, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting.

Core Identification and Chemical Profile

At its heart, 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a molecule designed for specific reactivity. It combines two key functional groups—a methylsulfonyl (sulfone) group and a tosylate ester—separated by a propyl linker. This unique arrangement dictates its role in chemical synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Nomenclature and Structural Identifiers

Correctly identifying a chemical is paramount for reproducibility and safety. Below are the key identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | 3-methylsulfonylpropyl 4-methylbenzenesulfonate | PubChem[2] |

| Molecular Formula | C₁₁H₁₆O₅S₂ | PubChem[2] |

| Molecular Weight | 292.38 g/mol | Achmem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C | PubChem[2] |

| InChIKey | AXUFUWARAAYMCG-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The physical properties of a reagent influence its handling, storage, and reaction conditions.

| Property | Value | Source / Notes |

| Purity | Typically ≥98% | Achmem[1] |

| Appearance | Not specified, likely a solid at room temperature. | Inferred from high molecular weight and polarity. |

| Storage | Store at room temperature in a dry environment. | MySkinRecipes[3] |

The Chemistry of Reactivity: A Tale of Two Functional Groups

The utility of this molecule stems from the distinct yet complementary nature of its two primary functional groups. The propyl chain acts as a simple, flexible spacer.

Caption: General synthetic pathway for tosylation.

Exemplary Experimental Protocol: Tosylation of a Primary Alcohol

This protocol is a well-established, self-validating method for tosylation, adapted for this specific synthesis. The causality for each step is explained.

Objective: To synthesize 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate from 3-(Methylsulfonyl)propan-1-ol.

Materials:

-

3-(Methylsulfonyl)propan-1-ol

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine (serves as both solvent and base)

-

Dichloromethane (DCM) for extraction

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(Methylsulfonyl)propan-1-ol in anhydrous pyridine.

-

Causality: Anhydrous conditions are critical because tosyl chloride readily hydrolyzes with water, which would quench the reagent. The inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Causality: Tosylation is an exothermic reaction. Cooling controls the reaction rate, preventing potential side reactions and degradation of starting materials.

-

-

Reagent Addition: Slowly add 1.1 to 1.2 equivalents of 4-methylbenzenesulfonyl chloride (TsCl) portion-wise to the stirred solution. Ensure the temperature does not rise significantly.

-

Causality: A slight excess of TsCl ensures the complete consumption of the starting alcohol. Slow, portion-wise addition is another measure to control the reaction's exothermicity.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Causality: TLC is a crucial in-process control that validates the reaction's completion, preventing premature workup or unnecessarily long reaction times.

-

-

Workup - Quenching and Neutralization: Once complete, pour the reaction mixture into a separatory funnel containing cold 1 M HCl.

-

Causality: The acidic wash protonates the pyridine base, forming pyridinium hydrochloride, which is water-soluble. This allows for its removal from the organic product.

-

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

-

Causality: The desired product is organic-soluble and will partition into the DCM layer, separating it from water-soluble byproducts. Multiple extractions ensure maximum product recovery.

-

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The second HCl wash ensures all pyridine is removed. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is essential before removing the solvent to prevent hydrolysis of the product upon storage.

-

-

Purification: Purify the resulting crude product by column chromatography or recrystallization as needed to achieve the desired purity (e.g., >98%).

Applications in Drug Discovery and Organic Synthesis

This reagent is primarily used as an intermediate, a building block to introduce the 3-(methylsulfonyl)propyl moiety into a larger molecule. [3]Its bifunctional nature allows for a two-stage synthetic strategy.

Caption: Workflow for incorporating the reagent into a drug scaffold.

The primary application is in nucleophilic alkylation . A nucleophile (Nu⁻), often part of a larger, more complex molecule (a drug precursor), attacks the carbon atom adjacent to the tosylate leaving group.

Nu-H + Base → Nu⁻ Nu⁻ + CH₃SO₂(CH₂)₃OTs → Nu-(CH₂)₃SO₂CH₃ + TsO⁻

This reaction efficiently installs the three-carbon chain with the terminal methyl sulfone group. This is a powerful strategy in medicinal chemistry for several reasons:

-

Linker/Spacer Introduction: It can be used to connect two different molecular fragments or to extend a side chain to probe a deeper binding pocket in a target enzyme or receptor.

-

Solubility Enhancement: The polar sulfone group can significantly increase the aqueous solubility of a lipophilic drug candidate, which is often a major hurdle in drug development. [4]* Metabolic Blocking: The sulfone group is metabolically very stable. Placing it at a position that might otherwise be susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can increase the drug's half-life and bioavailability. [4]* SAR Exploration: In structure-activity relationship (SAR) studies, introducing this chain allows researchers to systematically explore how the size, flexibility, and polarity of a substituent affect the biological activity of the lead compound.

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety.

-

Hazard Statements: According to aggregated GHS information, this chemical is suspected of causing genetic defects (H341) in some classifications. [2]Other classifications indicate it may cause skin, eye, and respiratory irritation. [1]* Precautionary Statements: Standard laboratory precautions should be taken. [2] * P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use a fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

Conclusion

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is more than just a chemical with a CAS number. It is a purpose-built tool for chemical synthesis. Its design leverages the superb leaving group ability of the tosylate for efficient alkylation reactions while simultaneously introducing the stable, polar, and pharmaceutically relevant methylsulfonyl group. For researchers in drug discovery, it represents a reliable and strategic building block for modifying lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. Understanding the distinct roles of its functional groups is key to unlocking its full potential in the laboratory.

References

- 3-(Methylsulfonyl)

- (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325.

- 3-(Methylsulfinyl)propyl 4-methylbenzenesulfonate | C11H16O4S2.

- 3-(Methylsulfonyl)

- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.

- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

Sources

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate chemical properties

An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug development. This molecule incorporates two key functional groups: a tosylate ester, which serves as an excellent leaving group for nucleophilic substitution, and a methylsulfonyl (sulfone) moiety, a functional group widely recognized for its ability to modulate the physicochemical properties of bioactive molecules. This guide provides a comprehensive technical overview of its chemical properties, a logical synthetic strategy, its mechanistic action as an alkylating agent, and its practical application as a critical building block in medicinal chemistry, exemplified by its role in the development of advanced antiviral agents.

Introduction and Molecular Overview

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (CAS RN: 263400-88-0) is a specialized chemical intermediate designed for the covalent introduction of the 3-(methylsulfonyl)propyl group into a target molecule.[1][2] Its structure is uniquely tailored for this purpose. The 4-methylbenzenesulfonate (tosylate) group is one of the most effective leaving groups in organic synthesis, enabling efficient alkylation of a wide range of nucleophiles under mild conditions.[3] Concurrently, the terminal methylsulfonyl group is a stable, polar, and electron-withdrawing feature. In the context of drug design, the incorporation of a methylsulfone motif is a common strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune ligand-receptor interactions.[4] This guide serves as a resource for scientists, providing the core chemical knowledge required to effectively utilize this potent synthetic tool.

Caption: Generalized Sₙ2 reaction mechanism with a nucleophile (Nu:⁻).

Synthesis and Purification

A robust synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate can be envisioned from commercially available starting materials. A logical and efficient pathway involves the tosylation of 3-(methylsulfonyl)-1-propanol. The precursor alcohol can, in turn, be prepared by the oxidation of 3-(methylthio)-1-propanol.

Proposed Synthetic Workflow

Caption: A two-step workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol

This protocol is a representative procedure based on well-established chemical transformations for sulfide oxidation and alcohol tosylation. [3][5] Step 1: Oxidation of 3-(Methylthio)-1-propanol to 3-(Methylsulfonyl)-1-propanol

-

Dissolve 3-(methylthio)-1-propanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of an oxidizing agent, such as potassium peroxymonosulfate (Oxone®, 2.2 eq) in water, or meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in DCM, dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Causality: Using a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone. The reaction is exothermic, necessitating controlled addition at low temperature to prevent side reactions.

-

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium bisulfite (if using Oxone®).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(methylsulfonyl)-1-propanol.

Step 2: Tosylation of 3-(Methylsulfonyl)-1-propanol

-

Dissolve the crude 3-(methylsulfonyl)-1-propanol (1.0 eq) in anhydrous dichloromethane or pyridine in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the solution. If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq).

-

Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can serve as both the base and the solvent.

-

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor for completion by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Applications in Research and Drug Development

The title compound is a valuable building block, not an end-product. Its utility lies in its ability to introduce the -(CH₂)₃SO₂CH₃ fragment, which has proven beneficial in medicinal chemistry.

Case Study: RSV Fusion Inhibitors

A compelling application is found in the synthesis of potent Respiratory Syncytial Virus (RSV) fusion inhibitors. [6]The drug candidate JNJ-53718678, which showed efficacy in clinical trials, features a 1-[3-(methylsulfonyl)propyl] substituted indole core. [6]The synthesis of this core structure would logically proceed via the N-alkylation of the corresponding indole precursor with an electrophile like 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate. The methylsulfonylpropyl group in this context is critical for achieving the desired potency and pharmacokinetic profile.

The Role of the Methylsulfonyl Group in Drug Design

The methylsulfonyl group is a "drug-like" functional group often employed by medicinal chemists for property optimization. [4]Its key contributions include:

-

Increased Polarity and Solubility: The polar sulfone group can significantly enhance the aqueous solubility of a parent molecule, which is often a prerequisite for oral bioavailability.

-

Metabolic Stability: The sulfone group is chemically robust and resistant to metabolic degradation, which can increase the half-life of a drug. [4]* Hydrogen Bond Acceptor: The sulfone oxygens can act as hydrogen bond acceptors, forming key interactions with biological targets like enzymes and receptors.

Safety and Handling

As a reactive alkylating agent, 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate requires careful handling to minimize exposure.

-

Hazard Identification: Some suppliers classify the compound with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2]Furthermore, aggregated GHS information from ECHA C&L notifications suggests it may be suspected of causing genetic defects (H341, Mutagenicity Category 2), a common concern for potent alkylating agents. [1]* Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood. [7][8] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [7][8] * Avoid inhalation of dust and direct contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a highly functionalized and valuable reagent for advanced organic synthesis. Its bifunctional nature, combining a highly reactive tosylate leaving group with a property-modulating methylsulfonyl moiety, makes it a powerful tool for medicinal chemists. Its demonstrated use in the synthesis of complex pharmaceutical agents underscores its importance as a building block for creating molecules with enhanced potency and drug-like properties. Proper understanding of its reactivity, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Methylsulfinyl)propyl 4-methylbenzenesulfonate | C11H16O4S2. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxypropyl 4-methylbenzenesulfonate | C10H14O4S | CID 11961356. National Center for Biotechnology Information. [Link]

-

Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

-

SpectraBase. 3-[(1R)-3-oxidanylidenecyclohexyl]propyl 4-methylbenzenesulfonate. [Link]

- Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

- Google Patents.

-

Tomasini, M., & Diaz, N. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. Molecules, 23(12), 3279. [Link]

-

Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 523–527. [Link]

-

SpectraBase. Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl].... [Link]

-

SpectraBase. N-[3-(dimethylamino)propyl]-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide. [Link]

-

Gerothanassis, I. P., & Kalodimos, C. G. (2023). 33S NMR: Recent Advances and Applications. Magnetochemistry, 9(4), 101. [Link]

- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

- Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

Sources

- 1. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate molecular weight

An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate, a bifunctional reagent of significant utility in modern organic synthesis and drug discovery. The document elucidates the molecule's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and offers an expert analysis of its spectroscopic signature. A core focus is placed on its strategic application as a versatile building block, leveraging the orthogonal reactivity of its two key functional groups: the highly effective tosylate leaving group and the polar, metabolically stable methylsulfonyl moiety. This guide is intended to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to effectively utilize this reagent in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: A Bifunctional Tool for Chemical Synthesis

In the intricate landscape of medicinal chemistry and materials science, the ability to introduce specific structural motifs and modulate molecular properties is paramount. 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (CAS No. 263400-88-0) emerges as a valuable reagent precisely for this purpose. It is a strategically designed molecule featuring two distinct functional groups within its structure:

-

A Tosylate (4-methylbenzenesulfonate) Ester: This group is one of the most effective leaving groups in nucleophilic substitution reactions.[1] Its high reactivity, derived from the ability of the sulfonate anion to stabilize negative charge through resonance, allows for the efficient formation of carbon-heteroatom and carbon-carbon bonds under mild conditions.[1]

-

A Methylsulfonyl (Sulfone) Group: In stark contrast to the reactive tosylate, the methylsulfonyl group is exceptionally stable and chemically robust. It is a polar, aprotic moiety that acts as a strong hydrogen bond acceptor. In drug development, the incorporation of a sulfone group can significantly influence a molecule's pharmacokinetic profile by improving solubility, enhancing metabolic stability, and modulating interactions with biological targets.

This dual-functionality makes 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate an ideal three-carbon linker for introducing a polar sulfone "tag" onto a substrate via nucleophilic substitution.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

The key properties of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate are summarized in the table below. While an experimental melting point is not widely reported, its structure suggests it is likely a low-melting solid or a viscous oil at room temperature.

| Property | Value | Reference(s) |

| Molecular Weight | 292.38 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₆O₅S₂ | [2][3] |

| CAS Number | 263400-88-0 | [2][3] |

| IUPAC Name | 3-methylsulfonylpropyl 4-methylbenzenesulfonate | [2] |

| Appearance | Expected to be a white to off-white solid or colorless oil | - |

| Exact Mass | 292.04391595 Da | [2] |

| Topological Polar Surface Area | 94.3 Ų | [2] |

| Rotatable Bond Count | 6 | [2] |

Safety and Handling

GHS Hazard Identification: This compound should be handled with care, adhering to standard laboratory safety procedures. The aggregated GHS information indicates the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H341: Suspected of causing genetic defects (mutagenicity category 2).[2]

Recommended Precautions (P-Statements):

-

P203: Obtain special instructions before use.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P318: If exposed or concerned, get medical advice.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling & Storage:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[4]

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Synthesis and Purification Protocol

The most direct and logical synthesis of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate is the tosylation of its corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. This reaction converts the poor hydroxyl leaving group into an excellent tosylate leaving group.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-(Methylsulfonyl)propan-1-ol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-(methylsulfonyl)propan-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing it from causing side reactions.[5]

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cold solution, ensuring the internal temperature does not rise significantly. A slight excess of TsCl ensures complete conversion of the starting alcohol.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with deionized water. Transfer the contents to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product, which may contain residual non-polar impurities, is best purified by flash column chromatography.

Procedure:

-

Adsorption: Adsorb the crude oil onto a small amount of silica gel.

-

Chromatography: Load the adsorbed material onto a silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). The product is more polar than non-polar impurities and will elute later.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Concentration: Remove the solvent under reduced pressure to afford the purified 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate.

Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the synthesized compound is a critical, self-validating step. Below is the predicted NMR and IR data based on the known chemical shifts of its constituent fragments.[6][7]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the sulfonyl group on the tosylate ring.

-

δ 7.37 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the sulfonyl group on the tosylate ring.

-

δ 4.25 (t, J = 6.0 Hz, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).

-

δ 3.20 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the methylsulfonyl group (-CH₂-SO₂CH₃).

-

δ 2.95 (s, 3H): Methyl protons of the methylsulfonyl group (-SO₂CH₃).

-

δ 2.47 (s, 3H): Methyl protons of the tolyl group (Ar-CH₃).

-

δ 2.30 (quint, J = 6.8 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

¹³C NMR (101 MHz, CDCl₃):

-

δ 145.2: Quaternary aromatic carbon of the tosyl group attached to sulfur.

-

δ 132.5: Quaternary aromatic carbon of the tosyl group bearing the methyl group.

-

δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

-

δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

-

δ 67.5: Carbon of the methylene group attached to the tosylate oxygen (C-OTs).

-

δ 52.0: Carbon of the methylene group attached to the methylsulfonyl group (C-SO₂CH₃).

-

δ 42.0: Carbon of the methyl group in the methylsulfonyl moiety (-SO₂CH₃).

-

δ 25.5: Central methylene carbon of the propyl chain.

-

δ 21.7: Carbon of the methyl group on the tosyl ring (Ar-CH₃).

FT-IR (neat, cm⁻¹):

-

~2950-3050: C-H stretching (aromatic and aliphatic).

-

~1598, 1495: C=C stretching (aromatic ring).

-

~1360, 1175: Asymmetric and symmetric S=O stretching (characteristic strong bands for sulfonate ester and sulfone).

-

~950: S-O-C stretching.

Reactivity and Applications in Drug Development

The synthetic value of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate lies in its ability to act as a bifunctional linker, enabling the introduction of a propyl-sulfone chain onto a nucleophilic substrate.

Logical Relationship of Reactivity

Caption: SN2 displacement of the tosylate by a nucleophile.

Core Directive in Synthesis

The primary application involves the alkylation of various nucleophiles. The tosylate group serves as the reactive handle, while the methylsulfonyl group remains inert, becoming a permanent feature of the newly formed molecule.

Causality in Experimental Design:

-

Choice of Nucleophile: The reaction is broadly applicable to N-nucleophiles (amines, amides, heterocycles), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols). The choice is dictated by the target molecule's structure.

-

Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) is often required, especially when using less nucleophilic starting materials or when the nucleophile is protonated (e.g., an amine salt). The base deprotonates the nucleophile, increasing its reactivity.

-

Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the Sₙ2 reaction rate.

Exemplary Protocol: N-Alkylation of an Indole

This protocol demonstrates a typical application relevant to pharmaceutical synthesis, where modifying a core heterocyclic structure is a common strategy.

Materials:

-

Indole (1.0 eq.)

-

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (1.1 eq.)

-

Potassium Carbonate (K₂CO₃, anhydrous powder) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a flask under an inert atmosphere, add indole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent: Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

-

Reagent Addition: Add a solution of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (1.1 eq.) in a small amount of DMF dropwise.

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield 1-(3-(methylsulfonyl)propyl)-1H-indole.

This reaction effectively installs the polar 3-methylsulfonylpropyl sidechain onto the indole nitrogen, a modification that could be used in drug design to improve the solubility and metabolic profile of an indole-based drug candidate.

Conclusion

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a highly valuable and versatile reagent for the modern synthetic chemist. Its orthogonal functionalities—a reactive tosylate for facile alkylation and a stable sulfone for property modulation—provide a reliable method for introducing a three-carbon polar sidechain. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and strategic deployment in complex synthetic campaigns, particularly within the demanding context of drug discovery and development.

References

-

PubChem. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325. [Link]

-

D'Andrea, S. L., & Krumperman, K. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(1), 54-56. [Link]

-

Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(39), 9735-9739. [Link]

-

ScienceOpen. (2017). Supporting Information for "Isotopically Coded Damage and Repair Probes for the Study of Guanine Modifications". [Link]

-

Ashenhurst, J. (2023). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2009). Experimental Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Manabe, Y., et al. (2010). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 12(4), 624-628. [Link]

- European Patent Office. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.

-

MDPI. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(1), 123. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. fishersci.com [fishersci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. This document details a reliable synthetic protocol, outlines the underlying chemical principles, and describes the analytical techniques required for thorough characterization of the final product. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to confidently prepare and validate this important building block.

Introduction

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a bifunctional organic molecule featuring a sulfone moiety and a tosylate leaving group. The methylsulfonyl group (a sulfone) is a key functional group in a number of pharmaceuticals due to its ability to act as a polar, aprotic, and metabolically stable hydrogen bond acceptor.[1] The tosylate group is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution reactions.[2] This combination of functionalities renders 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, starting from the commercially available 3-(methylsulfonyl)propan-1-ol. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, will be thoroughly explained to ensure a deep understanding of the process.

Synthetic Methodology

The synthesis of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate is achieved through a straightforward tosylation of 3-(methylsulfonyl)propan-1-ol. This reaction involves the conversion of the primary alcohol into a tosylate, which is a much better leaving group than the original hydroxyl group.[2]

Reaction Scheme

The overall transformation can be depicted as follows:

Figure 1: Synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate.

Rationale for Reagent Selection

-

3-(Methylsulfonyl)propan-1-ol: This is the readily available starting material containing the required carbon backbone and the methylsulfonyl group. It is a colorless to pale yellow liquid.[3]

-

p-Toluenesulfonyl chloride (TsCl): This reagent serves as the source of the tosyl group. The sulfonyl sulfur is highly electrophilic, making it susceptible to nucleophilic attack by the oxygen of the alcohol.

-

Pyridine (or Triethylamine): A non-nucleophilic organic base is crucial for this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the starting alcohol and the potential for side reactions.[4] Pyridine is often preferred as it can also act as a nucleophilic catalyst.

-

Dichloromethane (DCM): A dry, aprotic solvent is necessary to dissolve the reactants and prevent unwanted side reactions with water. DCM is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[4]

Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment

| Material/Equipment | Specifications |

| 3-(Methylsulfonyl)propan-1-ol | ≥97% purity[5][6] |

| p-Toluenesulfonyl chloride | ≥98% purity |

| Pyridine (or Triethylamine) | Anhydrous, ≥99% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Round-bottom flask | Appropriate size, with magnetic stirrer |

| Ice bath | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Glassware | Oven-dried before use |

| Thin-Layer Chromatography (TLC) | Silica gel plates with UV indicator |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a solution of 3-(methylsulfonyl)propan-1-ol (1.0 eq.) in dry dichloromethane (DCM, approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.) at 0 °C (ice bath).[4]

-

Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

Workup: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[4]

-

Washing: Combine the organic layers and wash successively with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate.

Figure 2: Experimental workflow for the synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H16O5S2 | [7] |

| Molecular Weight | 292.4 g/mol | [7] |

| Appearance | Expected to be a colorless oil or a white to off-white solid | Inferred |

| IUPAC Name | 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate | [7] |

| CAS Number | 263400-88-0 | [7] |

Spectroscopic Data (Expected)

The following are the expected spectroscopic data based on the chemical structure.

-

1H NMR (CDCl3, 400 MHz):

-

δ 7.80 (d, 2H, Ar-H ortho to SO2)

-

δ 7.35 (d, 2H, Ar-H meta to SO2)

-

δ 4.20 (t, 2H, -CH2-OTs)

-

δ 3.20 (t, 2H, -CH2-SO2-)

-

δ 2.95 (s, 3H, -SO2-CH3)

-

δ 2.45 (s, 3H, Ar-CH3)

-

δ 2.20 (m, 2H, -CH2-CH2-CH2-)

-

-

13C NMR (CDCl3, 100 MHz):

-

δ 145.0 (Ar-C)

-

δ 132.5 (Ar-C)

-

δ 130.0 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 68.0 (-CH2-OTs)

-

δ 52.0 (-CH2-SO2-)

-

δ 42.0 (-SO2-CH3)

-

δ 25.0 (-CH2-CH2-CH2-)

-

δ 21.6 (Ar-CH3)

-

-

Infrared (IR) Spectroscopy (neat):

-

~3030 cm-1 (aromatic C-H stretch)

-

~2950 cm-1 (aliphatic C-H stretch)

-

~1600, 1495 cm-1 (aromatic C=C stretch)

-

~1360, 1175 cm-1 (S=O stretch, asymmetric and symmetric for tosylate)

-

~1310, 1130 cm-1 (S=O stretch, asymmetric and symmetric for sulfone)

-

~960 cm-1 (S-O-C stretch)

-

-

Mass Spectrometry (MS):

-

Expected [M+Na]+: 315.03

-

Safety and Handling

-

3-(Methylsulfonyl)propan-1-ol is an irritating compound and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3][6] All manipulations should be performed in a well-ventilated fume hood.[3]

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

-

The final product, 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate, is a potent alkylating agent and should be handled with extreme care as it is potentially mutagenic.[7]

Conclusion

This technical guide provides a comprehensive and actionable protocol for the synthesis and characterization of 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can confidently prepare this valuable intermediate for their synthetic endeavors in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final compound.

References

-

ChemBK. (2024, April 9). 3-(Methylsulfonyl)propan-1-ol - Introduction. Retrieved from [Link]

-

PubChem. (n.d.). (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). CEP-11981 tosylate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

National Institutes of Health. (2025, January 29). A reagent to access methyl sulfones. Retrieved from [Link]

Sources

- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chembk.com [chembk.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: A Bifunctional Reagent for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Tool

In the landscape of modern medicinal chemistry and organic synthesis, reagents that offer predictable, high-yielding transformations are of paramount importance. 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a bifunctional molecule that marries two of organic chemistry's most useful functional groups: the highly effective tosylate leaving group and the synthetically versatile methyl sulfone moiety.[1] This guide provides a senior application scientist's perspective on the synthesis, properties, and strategic applications of this reagent, with a focus on the mechanistic rationale behind its use in constructing complex molecular architectures relevant to drug discovery.

The core utility of this compound lies in its dual reactivity. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl sulfone group, under specific conditions, can be leveraged to create a Michael acceptor, opening pathways for covalent modification strategies.[2][3] This guide will detail a robust synthetic protocol for its preparation and explore the strategic considerations for its deployment in synthetic workflows.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key identifiers and computed properties for 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-methylsulfonylpropyl 4-methylbenzenesulfonate | [1] |

| CAS Number | 263400-88-0 | [1] |

| Molecular Formula | C₁₁H₁₆O₅S₂ | [1] |

| Molecular Weight | 292.4 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 94.3 Ų | [1] |

Synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: A Three-Step Approach

A logical and efficient synthetic route to the target compound begins with a simple, commercially available three-carbon precursor, 3-chloro-1-propanol. The synthesis involves the sequential introduction of the methylthio group, its oxidation to the methylsulfonyl group, and the final tosylation of the primary alcohol.

Part 1: Synthesis of 3-(Methylthio)propan-1-ol

Principle: This step employs a classic Williamson ether synthesis analogue, where a thiolate anion acts as the nucleophile. Sodium thiomethoxide is used to displace the chloride from 3-chloro-1-propanol in a straightforward Sₙ2 reaction. Methanol is a suitable solvent as it readily dissolves both the sodium thiomethoxide salt and the starting alcohol.

Experimental Protocol:

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere at 0 °C, add methanethiol (1.1 equivalents) dropwise. Allow the mixture to stir for 20 minutes to ensure the complete formation of sodium thiomethoxide.

-

Nucleophilic Substitution: To this solution, add 3-chloro-1-propanol (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the addition of water. Reduce the volume of the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(methylthio)propan-1-ol, can be purified by vacuum distillation.

Part 2: Synthesis of 3-(Methylsulfonyl)propan-1-ol

Principle: The conversion of the sulfide to a sulfone requires a robust oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable choice, as it is relatively safe to handle and provides clean oxidation. Using slightly more than two equivalents of m-CPBA ensures the reaction proceeds fully to the sulfone state, avoiding significant formation of the intermediate sulfoxide. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the substrate and m-CPBA.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(methylthio)propan-1-ol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Oxidation: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C. A white precipitate of meta-chlorobenzoic acid will form as the reaction proceeds.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-(methylsulfonyl)propan-1-ol is often a viscous oil or a low-melting solid and can be purified by column chromatography on silica gel.[4][5]

Part 3: Synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

Principle: The final step is the tosylation of the primary alcohol. This reaction converts the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group. The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct. The reaction proceeds with retention of configuration as the C-O bond of the alcohol is not broken.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(methylsulfonyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition of Reagents: Add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate.

Strategic Applications in Drug Development

The title compound is a bifunctional reagent, meaning it possesses two distinct reactive sites that can be exploited in synthesis. This dual nature makes it a valuable tool for introducing a three-carbon linker with a latent reactive handle.

As an Alkylating Agent via Sₙ2 Displacement

The most direct application of this reagent is as a propylating agent. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carbanions) in Sₙ2 reactions.

Causality: In drug design, introducing a short alkyl chain can be crucial for optimizing a molecule's pharmacokinetic properties, such as solubility and membrane permeability. The methylsulfonyl group is a polar, non-ionizable, and metabolically stable functional group that can act as a hydrogen bond acceptor. By using 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate, a medicinal chemist can introduce a -(CH₂)₃-SO₂CH₃ fragment onto a lead compound in a single, predictable step. This fragment can enhance solubility and provide a new vector for interaction with a biological target.

As a Precursor to a Covalent Modifier

A more advanced application leverages the acidity of the protons alpha to the sulfone group. In the presence of a non-nucleophilic base, the tosylate can be eliminated to form methyl prop-1-en-1-yl sulfone (a vinyl sulfone).

Causality: Vinyl sulfones are potent Michael acceptors.[2][6] This reactivity is highly sought after in the design of covalent inhibitors. A drug molecule containing a vinyl sulfone moiety can form a permanent covalent bond with a nucleophilic residue (such as cysteine or lysine) in the active site of a target protein.[3] This irreversible binding can lead to enhanced potency and prolonged duration of action.

Therefore, 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate can be used as a masked vinyl sulfone. A synthetic intermediate can be alkylated with the reagent under standard Sₙ2 conditions. Then, late in the synthesis, treatment with a base can unmask the reactive vinyl sulfone warhead, ready for covalent engagement with its biological target. This strategy protects the reactive Michael acceptor throughout the synthetic sequence, preventing undesired side reactions.

Safety and Handling

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: This compound is suspected of causing genetic defects (GHS hazard statement H341).[1] Therefore, it must be handled with extreme caution. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Precursors and Reagents:

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood.

-

meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive when dry. It is typically supplied wetted with water to reduce this hazard. Do not allow it to dry out completely.

-

Methanethiol: A toxic, flammable gas with an extremely foul odor. It should be handled in a well-maintained fume hood with appropriate safety measures.

-

Sodium Methoxide: A corrosive and flammable solid. Reacts violently with water.

Conclusion

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is more than a simple alkylating agent; it is a sophisticated synthetic tool for the modern medicinal chemist. Its value is derived from the orthogonal reactivity of its two key functional groups. The tosylate provides a reliable handle for Sₙ2-mediated fragment coupling, while the methyl sulfone group offers metabolic stability, desirable physicochemical properties, and the potential to be unmasked as a reactive Michael acceptor for covalent drug design. By understanding the principles behind its synthesis and the nuances of its dual reactivity, researchers can strategically employ this reagent to accelerate the synthesis of complex, biologically active molecules.

References

-

ChemBK. (2024). 3-(Methylsulfonyl)propan-1-ol. Retrieved from [Link]

-

Singh, G. S., & D'hooghe, M. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry, 78, 1-134. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael addition of 3‐alkyloxindoles (74) to phenyl vinyl sulfone (44). [Image]. Retrieved from [Link]

-

McCullagh, E., & McKay, M. J. (2022). Glycosyl Sulfonates Beyond Triflates. Accounts of Chemical Research, 55(15), 2095-2107. Retrieved from [Link]

-

Nair, D. P., Podgórski, M., Chatani, S., & Bowman, C. N. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(8), 2895-2904. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Ghandi, M., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. Retrieved from [Link]

-

ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines? Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and the established principles of handling potent alkylating agents.

The Molecular and Toxicological Profile: Understanding the Inherent Risks

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (CAS: 263400-88-0, Molecular Formula: C₁₁H₁₆O₅S₂) is a sulfonate ester.[1] From a chemical standpoint, the tosylate group is an excellent leaving group, making the propyl chain a potent electrophile. This inherent reactivity is the foundation of its utility in organic synthesis but also the primary driver of its toxicological profile.

The principal toxicological concern is its classification as a suspected mutagen.[1] This is not an arbitrary classification but is rooted in its mechanism of action as an alkylating agent . Like other sulfonate esters, this compound can transfer its propyl group to nucleophilic sites on biological macromolecules, most critically, to the DNA bases within our cells.[2] This alkylation of DNA can lead to base mispairing during replication, DNA strand breaks, and ultimately, mutations.[2][3] Such genetic damage is a primary initiating event in carcinogenesis.[3][4]

Therefore, all handling procedures must be approached with the understanding that this is not merely an irritant but a compound with the potential to cause irreversible genetic damage. Aggregated data from notifications to the European Chemicals Agency (ECHA) classify it as Mutagenicity Category 2 with the hazard statement H341: "Suspected of causing genetic defects".[1] Other sources also indicate hazards such as being harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[5]

Key Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 263400-88-0 | [1] |

| Molecular Formula | C₁₁H₁₆O₅S₂ | [1] |

| Molecular Weight | 292.4 g/mol | [1] |

| GHS Hazard Codes | H341, H302, H315, H319, H335 | [1][5] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a framework for understanding the hazards associated with this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Germ Cell Mutagenicity | Health Hazard | Warning | H341: Suspected of causing genetic defects.[1] |

| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[5] |

| STOT - Single Exposure | Exclamation Mark | Warning | H335: May cause respiratory irritation.[5] |

The logical relationship between the compound's chemical nature and its biological hazards is crucial to grasp. The reactivity that makes it a useful synthetic intermediate also makes it a potent alkylating agent, leading directly to its mutagenic potential.

Caption: Mandatory PPE donning sequence before handling.

Standard Operating Procedures (SOPs)

Handling and Storage

-

Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with protective paper that can be disposed of as contaminated waste.

-

Solution Preparation: Prepare solutions inside the fume hood. Add the solid slowly to the solvent to avoid splashing.

-

Storage: Store the compound in a tightly sealed, clearly labeled container. The label must include the chemical name, CAS number, and all relevant GHS pictograms. Store in a cool, dry, well-ventilated area designated for toxic chemicals, away from incompatible materials such as strong oxidizing agents, acids, and bases. [6]

Waste Disposal

-

Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, sealed, and labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures must be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain. [7]* Decontamination: Decontaminate all surfaces within the fume hood after work is complete using a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste. Glassware must be thoroughly decontaminated before being removed from the designated area.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure

The guiding principle is "Remove, Remove, Remove". [8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [9][10]Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [9]Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. [11]If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [6]Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.

Spill Management

-

Minor Spill (inside fume hood):

-

Ensure PPE is intact.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Major Spill (outside fume hood):

-

Alert all personnel in the immediate area and evacuate.

-

If safe to do so, close the doors to the laboratory to contain the spill.

-

Activate the fire alarm or emergency response system.

-

Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

-

Caption: Decision workflow for chemical spill response.

Conclusion

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a valuable research chemical whose utility is intrinsically linked to its reactivity. This same reactivity classifies it as a hazardous substance, specifically a suspected human mutagen due to its nature as an alkylating agent. A thorough understanding of this mechanism is not merely academic; it is the foundation for a robust safety culture. By implementing stringent engineering controls, mandating correct and consistent use of personal protective equipment, and adhering to the established handling and emergency protocols, researchers can effectively mitigate the risks and ensure both personal safety and the integrity of their scientific work.

References

-

PubChem. (n.d.). 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Oreate AI. (2024, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]

-

Biotech Desk. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

PQRI. (n.d.). Sulfonate Esters - How Real is the Risk?. Product Quality Research Institute. Retrieved from [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Retrieved from [Link]

-

PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]

-

GOV.UK. (2022, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Washington University in St. Louis. (2022, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

- Montelone, B. A. (2024). Chemical mutagens. Research Starters.

-

NC Department of Health and Human Services. (2019, December 17). Occupational and Environmental Epidemiology: Chemical Emergencies FAQs. Retrieved from [Link]

-

Al-Rawi, S., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Pharmacy, 10(5), 118. Retrieved from [Link]

Sources

- 1. (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 3. Chemical mutagens | Research Starters | EBSCO Research [ebsco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. achmem.com [achmem.com]

- 6. fishersci.com [fishersci.com]

- 7. pozescaf.com [pozescaf.com]

- 8. gov.uk [gov.uk]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. NC DPH: Occupational and Environmental Epidemiology: Chemical Emergencies FAQs [epi.dph.ncdhhs.gov]

- 11. download.basf.com [download.basf.com]

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate with Nucleophiles

Abstract